molecular formula C6H10N2O3 B1679592 (R)-Oxiracetam CAS No. 68252-28-8

(R)-Oxiracetam

货号: B1679592
CAS 编号: 68252-28-8
分子量: 158.16 g/mol
InChI 键: IHLAQQPQKRMGSS-SCSAIBSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Oxiracetam is a nootropic drug. It has been shown to improve cognition and memory.

生物活性

(R)-Oxiracetam, a racemic compound belonging to the racetam family, is known for its potential cognitive-enhancing properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Oxiracetam

Oxiracetam is a nootropic agent primarily used in the treatment of cognitive decline and neurodegenerative diseases. It exists as two enantiomers: (S)-oxiracetam and this compound, with varying degrees of biological activity. Research has shown that (S)-oxiracetam exhibits more pronounced neuroprotective and cognitive-enhancing effects compared to its (R) counterpart.

The biological activity of this compound includes several mechanisms:

  • Neuroprotection : Studies indicate that this compound offers neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to prevent the activation of microglial cells and decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in BV2 microglial cells exposed to amyloid β (Aβ) .
  • Cytotoxicity : Research indicates that this compound does not exhibit significant cytotoxic effects on BV2 or HT22 cells even at high concentrations, suggesting a favorable safety profile .
  • Cognitive Enhancement : While the primary cognitive-enhancing effects are attributed to (S)-oxiracetam, some studies suggest that this compound may still contribute to cognitive function improvements under specific conditions .

Case Studies and Clinical Trials

  • Neuroprotective Effects : A study demonstrated that this compound could protect HT22 hippocampal cells from indirect toxicity mediated by Aβ-treated BV2 cell-conditioned medium, indicating its role in mitigating neurodegeneration .
  • Cognitive Impairment : In a clinical trial involving patients with vascular cognitive impairment, oxiracetam showed modest efficacy in preventing cognitive decline. However, the specific contributions of this compound were not distinctly highlighted .
  • Combination Therapy : Research on nerve growth factor (NGF) combined with oxiracetam indicated improved outcomes in treating hypertensive cerebral hemorrhage, suggesting potential synergistic effects when used alongside other therapeutic agents .

Comparative Efficacy of Enantiomers

The efficacy of this compound compared to (S)-oxiracetam is critical for understanding its biological activity:

Parameter(S)-OxiracetamThis compound
Neuroprotective EffectsSignificant reduction in Aβ-induced damageMinimal protective effects observed
Cognitive EnhancementImproved learning and memory in animal modelsLimited evidence for cognitive benefits
CytotoxicityNot cytotoxic at tested concentrationsNot cytotoxic at tested concentrations

属性

IUPAC Name

2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAQQPQKRMGSS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN(C1=O)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218414
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68252-28-8
Record name (4R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidineacetamide, 4-hydroxy-2-oxo-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30218414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4R)-4-hydroxy-2-oxopyrrolidin-1-yl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Oxiracetam
Reactant of Route 2
Reactant of Route 2
(R)-Oxiracetam
Reactant of Route 3
(R)-Oxiracetam
Reactant of Route 4
(R)-Oxiracetam
Reactant of Route 5
(R)-Oxiracetam
Reactant of Route 6
(R)-Oxiracetam
Customer
Q & A

Q1: What are the pharmacokinetic differences between (S)-oxiracetam and (R)-oxiracetam?

A: Research indicates significant pharmacokinetic differences between the two enantiomers. Studies in rats show that after oral administration, the concentration of (S)-oxiracetam in plasma is significantly higher than that of this compound at early time points []. This suggests (S)-oxiracetam might be absorbed more rapidly. Additionally, the area under the curve (AUC) and maximum concentration (Cmax) were significantly greater for (S)-oxiracetam, implying higher overall exposure compared to this compound []. Similar results were observed in beagle dogs, where (S)-oxiracetam exhibited higher plasma concentrations at specific time points and a tendency towards higher AUC compared to this compound []. These findings highlight the stereoselective absorption of oxiracetam enantiomers, potentially influencing their pharmacological effects.

Q2: How is this compound synthesized?

A: A novel method for synthesizing this compound utilizes (R)-4-halo-3-hydroxyl-ethyl butyrate and glycine ethyl ester hydrochloride as starting materials []. This approach involves dissociating glycine ethyl ester hydrochloride with diethyl ether and ammonia into glycine ethyl ester before the reaction, enhancing efficiency and reducing the required amount of materials. This method offers advantages such as cost-effectiveness, environmental friendliness, and a high yield of this compound (up to 33%), making it suitable for large-scale industrial production [].

Q3: Are there specific analytical methods for separating and quantifying this compound and (S)-oxiracetam?

A: Yes, chiral separation techniques are crucial for distinguishing and analyzing the individual enantiomers of oxiracetam. One such method employs high-performance liquid chromatography (HPLC) with a polysaccharide chiral stationary phase []. This technique allows for the separation and quantification of this compound and (S)-oxiracetam, enabling researchers to study their individual properties and pharmacokinetic profiles []. Another study describes a validated chiral UPLC-MS/MS method for quantifying both enantiomers in human plasma, urine, and feces, highlighting its application in a phase-I clinical pharmacokinetic study [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。